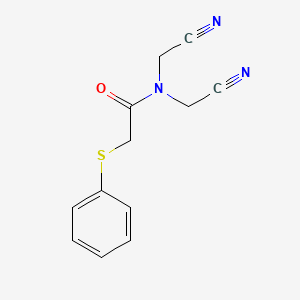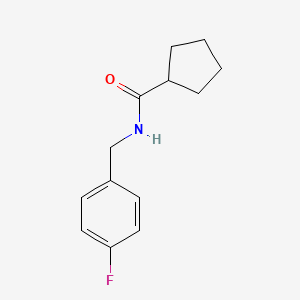![molecular formula C15H12ClN5O2 B5756811 N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5756811.png)
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as CPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as tetrazoles, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to improve cardiac function and reduce myocardial injury in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and has a high degree of purity. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dose and treatment regimen for N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide in cancer patients. Another area of interest is its potential applications in the treatment of heart disease. Further studies are needed to determine the mechanisms underlying its cardioprotective effects and to evaluate its effectiveness in clinical trials. Finally, there is a need for further studies to determine the safety and toxicity of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, particularly with long-term use.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves the reaction of 2-chlorophenylacetic acid with 3-(1H-tetrazol-1-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with chloroacetyl chloride to yield N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. The purity of the compound can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-chlorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor activity in various cancer cell lines. It has also been found to have cardioprotective effects and may be useful in the treatment of heart disease.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQNHQCFAQXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)


![2-cyano-N'-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B5756755.png)
![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)


![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)
![2-{[(3,4-dichlorophenoxy)acetyl]amino}-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5756786.png)


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea](/img/structure/B5756837.png)